molecular formula C10H15BrS B116146 4-Bromo-2-hexylthiophene CAS No. 155954-63-5

4-Bromo-2-hexylthiophene

Cat. No. B116146
M. Wt: 247.2 g/mol
InChI Key: KBZSJFOSBGKXIY-UHFFFAOYSA-N
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Description

4-Bromo-2-hexylthiophene is a chemical compound with the empirical formula C10H15BrS . It is a monomeric precursor that forms bromo terminate polymers . It is synthesized by the bromination of hexylthiophene .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-hexylthiophene is 247.20 . The molecular formula is C10H15BrS .


Physical And Chemical Properties Analysis

4-Bromo-2-hexylthiophene is a liquid at 20°C . It has a refractive index of 1.53 and a density of 1.240 g/mL at 25°C . Its boiling point is 144°C at 10mmHg .

Scientific Research Applications

Synthesis and Polymerization

4-Bromo-2-hexylthiophene is a significant monomer in the synthesis of conjugated polymers due to its ability to facilitate straightforward synthesis methods and high chemical yields. El-Shehawy et al. (2010) developed a method for the synthesis of 2-bromo-4-alkylthiophenes, achieving chemical yields greater than 90%. This method involves regioselective lithiating of 3-alkylthiophenes and quenching with bromine, showcasing the chemical's utility in creating dihexyl-2,2′-bithiophenes through Kumada and Suzuki cross-coupling reactions (El-Shehawy et al., 2010).

Additionally, the polymerization of 2-bromo-3-hexylthiophene using palladium-catalyzed dehydrohalogenative polycondensation has been successful, yielding high molecular weight poly(3-hexylthiophene) with excellent regioregularity (Wang et al., 2010).

Functionalization and Modification

The molecule serves as a building block for the synthesis of poly(3-hexylthiophene) (P3HT), a widely used conjugated polymer in various electronic devices. Koo et al. (2014) reported a postpolymerization modification strategy to functionalize the 4-position of commercially available P3HT, expanding the complexity of structures that can be appended to P3HT for specific applications (Koo et al., 2014).

Optical and Electronic Properties

The tuning of optical properties and enhancement of solid-state emission of poly(thiophene)s has been achieved by molecular control and postfunctionalization approaches using 4-Bromo-2-hexylthiophene as a precursor. These modifications result in systematic changes in the electronic and steric effects of various functional groups on the optical and photophysical properties of the polymers (Li et al., 2002).

Safety And Hazards

The safety data sheet for 4-Bromo-2-hexylthiophene indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-bromo-2-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-10-7-9(11)8-12-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZSJFOSBGKXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597972
Record name 4-Bromo-2-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hexylthiophene

CAS RN

155954-63-5
Record name 4-Bromo-2-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From said spectra it was determined that 2-(n-hex-1-enyl)-4-bromothiophene was still present in the reaction product. The reaction product was again treated with Wilkenson's Catalyst and hydrogen, overnight. The re-treated reaction mixture was passed through a silica gel plug and eluted with hexane to yield 2.1 gms of a clear, colorless liquid having the following NMR spectra: 7.01 (s, 1H), 6.71 (s, 1H), 2.77 (t=7 Hz, 2H), 1.65 (m, 2H), 1.29-1.35 (m, 6H), 0.89 (t, J=7 Hz, 3H).
Name
2-(n-hex-1-enyl)-4-bromothiophene
Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wex, FM Jradi, D Patra, BR Kaafarani - Tetrahedron, 2010 - Elsevier
… 4-Bromo-2-hexylthiophene (24.10 g, 97.49 mmol) was dissolved in DMF and cooled to 0 C. A solution of NBS (17.49 g, 98.27 mmol) in DMF was dropwise added under darkness. The …
Number of citations: 14 www.sciencedirect.com
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
… (19,20) Careful inspection of the 1 H NMR spectrum of the crude material showed that 4-bromo-2-hexylthiophene (2a) formed exclusively without the generation of 3-bromo-2-…
Number of citations: 20 pubs.acs.org
WA Hussain, KN Plunkett - The Journal of Organic Chemistry, 2021 - ACS Publications
We report the synthesis of a new class of cyclopenta-fused polyaromatic hydrocarbon (CP-PAH) incorporating fused benzodithiophene subunits. These CP-PAHs were prepared …
Number of citations: 5 pubs.acs.org
WA Hussain - 2021 - search.proquest.com
… 1,2-bis(5-hexylthiophen-3-yl)ethyne 10: In a glove box, 4-bromo-2-hexylthiophene (0.84 g, 3.40 mmol), PdCl2(PPh3)2 (0.14 g, 0.020 mmol), DBU (6.59 mL, 44.21 mmol) and CuI (0.06 g…
Number of citations: 2 search.proquest.com

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